![molecular formula C25H27FN2O3 B2854175 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898442-01-8](/img/structure/B2854175.png)
5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that features a pyran-4-one core structure substituted with a 2,5-dimethylphenyl group and a 2-fluorophenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps:
Formation of the Pyran-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diketones and aldehydes under acidic or basic conditions.
Introduction of the 2,5-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and a suitable electrophile.
Attachment of the 2-Fluorophenylpiperazine Moiety: This can be accomplished through a nucleophilic substitution reaction where the piperazine ring is introduced using a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyran-4-one core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated precursors and strong bases or acids are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-fluorophenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The pyran-4-one core can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]pyran-4-one
- 5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-bromophenyl)piperazin-1-yl]methyl]pyran-4-one
Uniqueness
The presence of the 2-fluorophenyl group in 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c1-18-7-8-19(2)20(13-18)16-31-25-17-30-21(14-24(25)29)15-27-9-11-28(12-10-27)23-6-4-3-5-22(23)26/h3-8,13-14,17H,9-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHDDZAFDXFLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854098.png)
![1-(4-tert-butylphenyl)-3-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2854099.png)
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854100.png)
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)
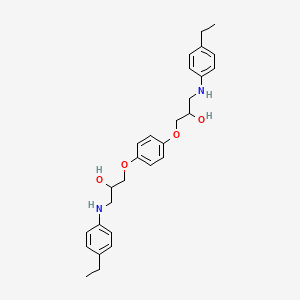
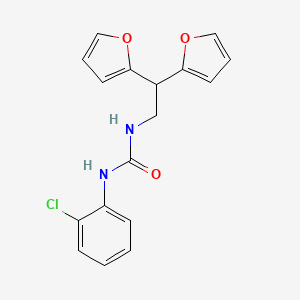
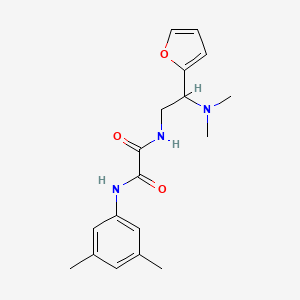
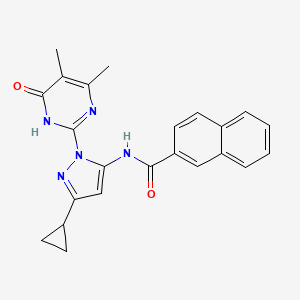
![ethyl 7-cyclohexyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2854109.png)
![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
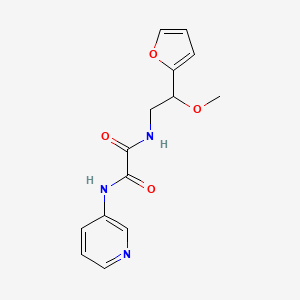
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)
